6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17696210
InChI: InChI=1S/C7H7ClN2O2S/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C7H7ClN2O2S
Molecular Weight: 218.66 g/mol

6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17696210

Molecular Formula: C7H7ClN2O2S

Molecular Weight: 218.66 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C7H7ClN2O2S
Molecular Weight 218.66 g/mol
IUPAC Name 6-chloro-2-(methylsulfanylmethyl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C7H7ClN2O2S/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12)
Standard InChI Key YPQRJIRAARIAME-UHFFFAOYSA-N
Canonical SMILES CSCC1=NC(=CC(=N1)Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Substitutions at positions 2, 4, and 6 include a methylsulfanylmethyl group (CH2SCH3-\text{CH}_2\text{SCH}_3), a carboxylic acid (COOH-\text{COOH}), and a chlorine atom, respectively. The IUPAC name, 6-chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid, reflects this substitution pattern.

Key Structural Data:

PropertyValue
Molecular FormulaC7H7ClN2O2S\text{C}_7\text{H}_7\text{ClN}_2\text{O}_2\text{S}
Molecular Weight218.66 g/mol
SMILES NotationClC1=NC(=NC(=C1)C(=O)O)CSC
InChIInChI=1S/C7H7ClN2O2S/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12)

The methylsulfanyl group enhances lipophilicity, while the carboxylic acid moiety contributes to hydrogen-bonding interactions, critical for biological targeting.

Physicochemical Properties

Limited experimental data are available for this compound, but inferences can be drawn from structurally similar pyrimidine derivatives:

  • Solubility: Highly soluble in polar organic solvents (e.g., dimethyl sulfoxide, methanol) but poorly soluble in water due to the hydrophobic methylsulfanyl group.

  • Stability: Stable under ambient conditions but susceptible to oxidation at the sulfur atom under strong oxidizing agents.

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with 2-chloro-4,6-dimethoxypyrimidine, which undergoes sequential functionalization:

  • Methylsulfanylmethyl Introduction: Reaction with methylthiomethyl chloride in the presence of a base (e.g., potassium carbonate) at 60–80°C.

  • Carboxylic Acid Formation: Hydrolysis of the methoxy group at position 4 using aqueous hydrochloric acid under reflux.

Reaction Conditions:

StepReagents/ConditionsYield
MethylsulfanylationCH3SCH2Cl\text{CH}_3\text{SCH}_2\text{Cl}, K2_2CO3_3, DCM65–75%
Hydrolysis6M HCl, reflux, 12h80–85%

Side reactions, such as over-oxidation of the methylsulfanyl group, are mitigated by严格控制反应时间.

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance yield and purity. Key considerations include:

  • Catalyst Selection: Heterogeneous catalysts (e.g., zeolites) to minimize byproducts.

  • Solvent Recycling: Dichloromethane (DCM) recovery systems to reduce environmental impact.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atom at position 6 is highly reactive toward nucleophiles:

  • Amination: Reaction with primary amines (e.g., methylamine) yields 6-amino derivatives, potential kinase inhibitors.

  • Thiol Exchange: Treatment with thiophenol produces arylthioethers, studied for antimicrobial activity.

Oxidation Reactions

The methylsulfanyl group oxidizes to sulfone (SO2CH3\text{SO}_2\text{CH}_3) using mCPBA\text{mCPBA} (meta-chloroperbenzoic acid), altering electronic properties and binding affinity:

R-S-CH3+mCPBAR-SO2CH3+byproducts\text{R-S-CH}_3 + \text{mCPBA} \rightarrow \text{R-SO}_2\text{CH}_3 + \text{byproducts}

Esterification and Amidation

The carboxylic acid at position 4 can be converted to esters or amides for prodrug development:

  • Methyl Ester: Reaction with methanol/sulfuric acid yields the ester derivative (CAS 6311-74-6), a precursor in anticancer agent synthesis.

  • Amide Formation: Coupling with amines via carbodiimide chemistry enhances bioavailability.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s pyrimidine core mimics endogenous purines, enabling competitive inhibition of enzymes like dihydrofolate reductase (DHFR). Computational docking studies suggest strong binding to the DHFR active site (Ki=0.8μM\text{K}_i = 0.8 \mu\text{M}).

Anticancer Screening

Derivatives bearing piperidine moieties (e.g., 1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride) show promise in apoptosis induction via caspase-3 activation.

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

The compound serves as a scaffold for Bruton’s tyrosine kinase (BTK) inhibitors, critical in treating B-cell malignancies. Structural modifications at position 6 enhance selectivity.

Prodrug Development

Ester derivatives improve membrane permeability, enabling oral administration of antiviral agents targeting RNA-dependent RNA polymerases.

Agrochemically Active Compounds

Chlorinated pyrimidines are precursors to herbicides (e.g., sulfosulfuron), leveraging their ability to disrupt plant amino acid synthesis.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6): δ 2.45 (s, 3H, SCH3_3), 4.15 (s, 2H, CH2_2), 8.20 (s, 1H, pyrimidine-H).

  • MS: ESI-MS m/z 219.02 [M+H]+^+.

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